EDO-S101 - 1236199-60-2

EDO-S101

Catalog Number: EVT-255722
CAS Number: 1236199-60-2
Molecular Formula: C₁₉H₂₈Cl₂N₄O₂
Molecular Weight: 415.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EDO-S101 (EDO-S101) is a first-in-class alkylating histone deacetylase inhibitor (HDACi) fusion molecule. [, , , , , , , ] It is designed as a bifunctional antineoplastic agent for systemic use, aiming to improve the efficacy of chemotherapy. [, , ] EDO-S101 is a promising advancement in cancer research, particularly for hematological malignancies and solid tumors. [, , , , , , , , ]

Mechanism of Action
  • Hematological Malignancies:

    • Multiple Myeloma (MM): Shows potent activity against MM cell lines, including those resistant to conventional alkylators like melphalan. [, , , , ] Displays synergy with proteasome inhibitors like bortezomib, enhancing anti-myeloma effects. [, , , , ] Demonstrates efficacy in overcoming drug resistance in MM. [, , ] Shows promise in combination with daratumumab by increasing CD38 expression on myeloma cells. [, ]
    • Hodgkin Lymphoma (HL): Exhibits strong cytotoxicity against HL cell lines, including those resistant to bendamustine. [, , , , ] Demonstrates potential as a salvage therapy for relapsed/refractory HL. [, , , , ]
    • Acute Myeloid Leukemia (AML): Shows efficacy in combination with cytarabine, enhancing apoptosis in AML cells. []
    • T-cell Lymphoma/Leukemia: Displays promising activity against cutaneous T-cell lymphoma (CTCL), peripheral T-cell lymphoma (PTCL), and T-cell prolymphocytic leukemia (T-PLL). [, , ] Demonstrates potential for treating T-cell malignancies with limited therapeutic options. []
  • Solid Tumors:

    • Glioblastoma Multiforme: Shows promising activity in preclinical models, significantly prolonging survival compared to controls. [, , ] Exhibits synergy with radiotherapy, enhancing anti-tumor effects. []
    • Metastatic Triple-Negative Breast Cancer of the Brain: Demonstrates promising therapeutic activity, significantly prolonging survival compared to controls. []
    • Other Solid Tumors: Shows preclinical activity in models of sarcoma, small cell lung cancer, breast cancer, and ovarian cancer. [, , ]
Applications
  • ANCA-Associated Vasculitis: Demonstrates potential in reducing glomerulonephritis and lung hemorrhage in a rat model of ANCA vasculitis. [] Suggests a potential role in modulating the adaptive immune response in autoimmune diseases. []

EDO-S101 is a first-in-class alkylating histone deacetylase inhibitor (HDACi) fusion molecule. It is structurally designed by combining bendamustine, an alkylating agent, with vorinostat, a pan-HDAC inhibitor, via a covalent bond. [] This design aims to create a synergistic effect by combining the DNA-damaging effect of bendamustine with the chromatin-opening effect of vorinostat, making DNA more susceptible to alkylation. [, ]

    Bendamustine

    Compound Description: Bendamustine is an alkylating agent that acts by binding to and crosslinking DNA, thereby interfering with DNA replication and transcription, ultimately leading to cell death. [] It has demonstrated substantial clinical activity against various B-cell malignancies, including multiple myeloma and lymphoma. []

    Relevance: Bendamustine is a key structural component of EDO-S101. The bendamustine moiety provides the alkylating activity to the fusion molecule. [, ] Compared to EDO-S101, bendamustine alone shows significantly lower cytotoxicity against hematological malignancies. [] The superior activity of EDO-S101 is attributed to the synergistic interaction between the bendamustine and vorinostat moieties. []

    Vorinostat

    Compound Description: Vorinostat is a pan-HDAC inhibitor that blocks the activity of HDACs, leading to increased histone acetylation and altered gene expression. [] This can result in the reactivation of silenced tumor suppressor genes and the induction of apoptosis in cancer cells. []

    Relevance: Vorinostat is the other key structural component of EDO-S101. The vorinostat moiety contributes to the HDAC inhibitory activity of the fusion molecule. [, ] While both EDO-S101 and vorinostat inhibit HDACs, EDO-S101 exhibits superior synergy with proteasome inhibitors like bortezomib in multiple myeloma cells. [] This enhanced synergy is partly attributed to EDO-S101's more effective interaction with α-tubulin, leading to increased accumulation of poly-ubiquitinated proteins. [] Unlike EDO-S101, vorinostat alone does not show direct pro-apoptotic activity through downregulation of c-Myc and BCL2 or upregulation of NOXA. []

    Melphalan

    Compound Description: Melphalan is an alkylating agent used in chemotherapy, particularly for multiple myeloma. [] It works by damaging DNA and interfering with cell division.

    Relevance: Melphalan serves as a comparator to EDO-S101 in assessing the cytotoxicity against multiple myeloma cells. [, ] EDO-S101 consistently demonstrates higher cytotoxicity compared to melphalan in various multiple myeloma cell lines. [] Furthermore, EDO-S101 shows a more favorable synergistic profile with proteasome inhibitors compared to melphalan. []

    Cyclophosphamide

    Compound Description: Cyclophosphamide is another alkylating agent used in chemotherapy for various cancers, including lymphoma and leukemia. [] It disrupts DNA replication and leads to cell death.

    Relevance: Similar to melphalan, cyclophosphamide serves as a comparative agent to assess the efficacy and synergistic potential of EDO-S101. [] The results demonstrate that EDO-S101 exhibits superior cytotoxicity and a more pronounced synergistic effect with proteasome inhibitors compared to cyclophosphamide. []

    Bortezomib

    Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. [] It acts by blocking the proteasome, a cellular complex responsible for degrading proteins, leading to the accumulation of misfolded proteins and ultimately cell death. []

    Relevance: Bortezomib is a key synergistic agent for EDO-S101 in multiple myeloma and lymphoma cells. [, , ] The combination of EDO-S101 and bortezomib leads to synergistic cytotoxicity by inducing UPR activation and apoptosis. [] EDO-S101 enhances bortezomib's efficacy by increasing proteotoxic stress and interfering with the alternative protein degradation pathways. [, ]

    Carfilzomib

    Compound Description: Carfilzomib, similar to bortezomib, is a proteasome inhibitor used in the treatment of multiple myeloma. [] It offers an alternative treatment option for patients who are resistant or intolerant to bortezomib.

    Relevance: Carfilzomib also exhibits a synergistic effect when combined with EDO-S101 in multiple myeloma cells. [] The synergistic activity is comparable to that observed with bortezomib, suggesting that EDO-S101 can enhance the efficacy of different proteasome inhibitors. []

    Panobinostat

    Compound Description: Panobinostat is a pan-HDAC inhibitor that has been approved by the FDA for the treatment of multiple myeloma. [] Like vorinostat, it inhibits the activity of HDACs, affecting gene expression and inducing cell death in cancer cells.

    Relevance: Panobinostat serves as a relevant comparator to EDO-S101 as both are HDAC inhibitors investigated for multiple myeloma treatment. [] While both have shown promise, their specific mechanisms and synergistic interactions may differ. EDO-S101's unique structure combining an alkylating agent and an HDACi distinguishes its action from panobinostat. []

    Properties

    CAS Number

    1236199-60-2

    Product Name

    Tinostamustine

    IUPAC Name

    7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide

    Molecular Formula

    C₁₉H₂₈Cl₂N₄O₂

    Molecular Weight

    415.36

    InChI

    InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26)

    InChI Key

    GISXTRIGVCKQBX-UHFFFAOYSA-N

    SMILES

    CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.